(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(E)-Methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex molecule featuring:
- A methyl ester group at position 6 of the benzo[d]thiazole ring.
- An (E)-configured imino linkage connecting the benzoyl and benzo[d]thiazole moieties.
- A sulfonylated 3,4-dihydroisoquinoline substituent on the benzoyl group.
Properties
IUPAC Name |
methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-28-22-12-9-19(25(31)34-2)15-23(22)35-26(28)27-24(30)18-7-10-21(11-8-18)36(32,33)29-14-13-17-5-3-4-6-20(17)16-29/h3-12,15H,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAXTGNXMZWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.
Structure and Properties
The compound features a dihydroisoquinoline moiety, which is known for its diverse biological activities, including anticancer properties. The presence of a sulfonyl group and a benzo[d]thiazole structure contributes to its potential as a pharmacologically active agent.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxicity due to their ability to induce apoptosis in cancer cells.
In Vitro Studies
- Cell Lines Tested : The compound was tested against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer).
- Cytotoxicity Assays : Utilizing the MTT assay, it was found that the compound demonstrated low micromolar range cytotoxicity. For instance:
The mechanism by which the compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound significantly increases apoptotic cell fractions in treated populations. Flow cytometry analysis revealed an increase in early and late apoptotic cells by up to 26.4% at higher concentrations .
- Caspase Activation : The activation of caspases, particularly caspase-3, was observed, leading to the cleavage of PARP (Poly(ADP-ribose) polymerase), a marker of apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the molecular structure can significantly affect biological activity:
- Compounds with alkyl substituents at specific positions exhibited higher potency compared to those with aryl substituents.
- The presence of an α,β-unsaturated carbonyl group is critical for the cytotoxic properties observed in related compounds .
Pharmacological Potential
Given its promising anticancer activity, further investigations are warranted to explore additional pharmacological potentials:
- Antimicrobial Activity : Similar compounds have shown broad-spectrum antibiotic properties; thus, it is worth investigating if this compound exhibits any antimicrobial effects.
- Enzyme Inhibition : Preliminary studies on related compounds indicate potential as enzyme inhibitors (e.g., α-glucosidase), which could be beneficial for metabolic disorders like diabetes .
Data Summary
| Aspect | Details |
|---|---|
| Compound Name | (E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
| Primary Activity | Cytotoxic against cancer cell lines |
| IC50 Values | < 0.3 µM for HL-60; lower for MCF-7 |
| Mechanism | Induction of apoptosis via caspase activation |
| Potential Applications | Anticancer therapy; possible enzyme inhibition |
Case Studies
- A study demonstrated that similar sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines and highlighted the importance of structural modifications in enhancing efficacy .
- Another investigation into related thiazole derivatives indicated promising results as potential inhibitors of aldose reductase, suggesting a broader therapeutic application .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals. The presence of the 3,4-dihydroisoquinoline moiety is notable due to its established biological activities, including anti-cancer and neuroprotective effects. Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Study: Anticancer Activity
A study highlighted the synthesis of similar compounds that demonstrated potent anticancer properties. For instance, methyl esters of thiazolidine derivatives have shown effectiveness against various cancer cell lines, suggesting that modifications to the thiazole component could enhance efficacy .
Antimicrobial Properties
Research has indicated that compounds with similar structures possess antimicrobial properties. The incorporation of sulfonyl groups is known to enhance the antibacterial activity of organic compounds. Studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively, which opens avenues for developing new antibiotics .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Sulfonamide A | Antibacterial | E. coli, S. aureus | |
| Thiazole B | Antifungal | C. albicans | |
| Isoquinoline C | Antiviral | HIV |
Neuropharmacology
The neuroprotective effects associated with 3,4-dihydroisoquinoline derivatives suggest potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Research Insight: Neuroprotective Mechanisms
Studies have demonstrated that certain isoquinoline derivatives can activate neuroprotective pathways and inhibit neuroinflammation, which are crucial in developing therapies for neurodegenerative conditions .
Synthesis and Characterization
The synthesis of (E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves several key steps that include the coupling of various functional groups. The detailed synthetic pathways often utilize advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Coupling | Nucleophilic Addition | Microwave irradiation |
| Cyclization | Ring Closure | Solvent-free |
| Functionalization | Substitution Reaction | Base-catalyzed |
Comparison with Similar Compounds
Sulfonylurea Herbicides ()
The target compound shares functional group similarities with sulfonylurea herbicides, such as metsulfuron-methyl, ethametsulfuron-methyl, and triflusulfuron-methyl (). These herbicides inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis. Key differences include:
| Property | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl) |
|---|---|---|
| Core Structure | Benzo[d]thiazole ring | Triazine or pyrimidine ring |
| Linkage | Imino group (C=N) | Urea or sulfonylurea bridge (NHSO₂NH) |
| Sulfonyl Group | Linked to 3,4-dihydroisoquinoline | Linked to aryl or alkyl substituents |
| Application | Undefined (potentially non-herbicidal) | Herbicidal (ALS inhibition) |
The replacement of the triazine ring with a benzo[d]thiazole system in the target compound likely alters its mechanism of action, possibly shifting its application from agrochemical to pharmaceutical contexts.
Ethyl 2-[4-(Diethylsulfamoyl)Benzoyl]Imino-3-Methyl-1,3-Benzothiazole-6-Carboxylate ()
This analog (CAS 850909-36-3) differs from the target compound in two key aspects:
Ester Group : Ethyl ester (vs. methyl ester).
Sulfonamide Substituent: Diethylsulfamoyl group (vs. 3,4-dihydroisoquinoline-sulfonyl).
Molecular Property Comparison :
| Property | Target Compound | Ethyl 2-[4-(Diethylsulfamoyl)Benzoyl]Imino... (CAS 850909-36-3) |
|---|---|---|
| Molecular Formula | C₂₇H₂₄N₄O₅S₂ (estimated) | C₂₂H₂₅N₃O₅S₂ |
| Molecular Weight | ~564.6 g/mol (estimated) | 475.6 g/mol |
| XLogP3 | Higher (due to bulky dihydroisoquinoline) | 3.7 |
| Rotatable Bonds | ~10 (estimated) | 8 |
The dihydroisoquinoline group in the target compound introduces steric bulk and rigidity, which may enhance binding affinity to specific targets (e.g., enzymes or receptors) but reduce solubility compared to the diethylsulfamoyl analog.
Docking and Computational Insights ()
Glide docking studies () highlight the importance of structural precision in predicting ligand-receptor interactions. Key findings relevant to the target compound:
- Accuracy : Glide’s systematic conformational search and OPLS-AA optimization achieve <1 Å RMSD in ~50% of cases, outperforming GOLD and FlexX .
- Enrichment Factors : Glide 2.5’s improved scoring function, which penalizes unrealistic ligand-protein interactions, enhances database screening success .
Its rigid structure may reduce conformational entropy, improving pose prediction accuracy compared to flexible analogs like CAS 850909-36-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
